Poziotinib hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

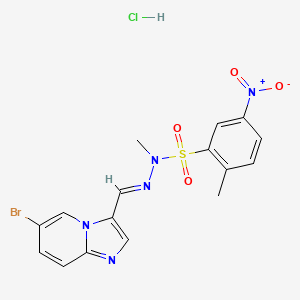

El hidrocloruro de poziotinib es un inhibidor potente e irreversible de la familia del receptor del factor de crecimiento epidérmico humano (HER), que se dirige específicamente a HER1, HER2 y HER4. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNP) y otros cánceres que presentan mutaciones en el gen HER2. Este compuesto ha mostrado una promesa significativa en ensayos clínicos, particularmente para pacientes con mutaciones de inserción del exón 20 de HER2 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del hidrocloruro de poziotinib implica múltiples pasos que comienzan con el acetato de 7-metoxi-4-oxo-3,4-dihidroquinazolin-ilo. El proceso incluye reacciones de cloración, amonificación, hidrólisis, condensación, desprotección y amidación. El intermedio clave, el pivalato de 4-(3,4-dicloro-2-fluorofenilamino)-7-metoxiquinazolin-6-ilo, se forma a través de estos pasos. El producto final, poziotinib, se convierte en su sal de clorhidrato mediante tratamiento con ácido clorhídrico concentrado .

Métodos de Producción Industrial

La producción industrial del hidrocloruro de poziotinib sigue una ruta sintética similar, pero se optimiza para un mayor rendimiento y pureza. El material de partida, el acetato de 7-metoxi-4-oxo-3,4-dihidroquinazolin-ilo, está fácilmente disponible, y las condiciones de reacción son moderadas, lo que hace que el proceso sea adecuado para la producción a gran escala. El rendimiento global del proceso industrial es aproximadamente del 37.2% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de poziotinib experimenta varias reacciones químicas, que incluyen sustitución nucleofílica, desprotección y amidación. Estas reacciones son cruciales para la síntesis y modificación del compuesto.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Se utiliza como reactivo el 1-carboxilato de tert-butil 4-(tosiloxi)piperidina (TSP).

Desprotección: Se elimina el grupo Boc utilizando ácido trifluoroacético (CF3COOH).

Amidación: Se utiliza cloruro de acriloilo para formar el enlace amida.

Productos Principales

El producto principal formado a partir de estas reacciones es el hidrocloruro de poziotinib, que se confirma mediante 1H-RMN, 13C-RMN y espectrometría de masas de alta resolución (HR-MS) .

Aplicaciones Científicas De Investigación

El hidrocloruro de poziotinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar inhibidores irreversibles de la familia HER.

Biología: Investigado por sus efectos sobre las vías de señalización celular y su capacidad para inhibir la proliferación de células cancerosas.

Medicina: Se utiliza principalmente en ensayos clínicos para el tratamiento del CPNP y el cáncer de mama. .

Industria: Aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer y tratamientos combinados.

Mecanismo De Acción

El hidrocloruro de poziotinib ejerce sus efectos mediante la unión covalente al dominio de la tirosina quinasa de HER1, HER2 y HER4. Esta unión inhibe la actividad del receptor, previniendo las vías de señalización descendentes que conducen a la proliferación y supervivencia celular. El pequeño tamaño y la estructura flexible del poziotinib le permiten acceder a sitios de unión restringidos y superar la impedancia estérica .

Comparación Con Compuestos Similares

Compuestos Similares

Neratinib: Otro inhibidor pan-HER utilizado en el tratamiento del cáncer de mama.

Afatinib: Un inhibidor irreversible de EGFR y HER2, utilizado para el CPNP.

Lapatinib: Un inhibidor dual de HER2 y EGFR, utilizado para el cáncer de mama

Singularidad

El hidrocloruro de poziotinib es único debido a su alta potencia y capacidad para inhibir varios miembros de la familia HER. Su pequeño tamaño y estructura flexible proporcionan una ventaja en la unión a sitios restringidos, lo que lo hace eficaz contra las mutaciones que confieren resistencia a otros inhibidores .

Propiedades

IUPAC Name |

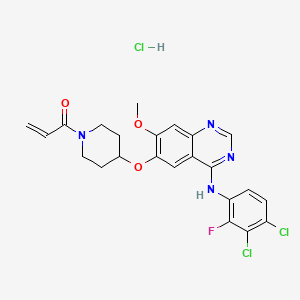

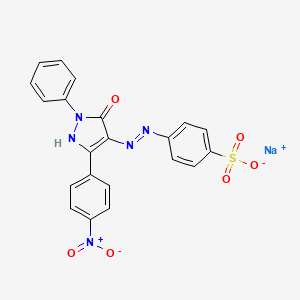

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2FN4O3.ClH/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26;/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSOLOMWJFVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl3FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429757-68-5 |

Source

|

| Record name | Poziotinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429757685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POZIOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4Z7U6JL1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)